

# Allyldiphenylphosphine: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Allyldiphenylphosphine

Cat. No.: B1266624

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## Introduction

**Allyldiphenylphosphine** [(C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>PCH<sub>2</sub>CH=CH<sub>2</sub>] is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis and materials science. Its unique electronic and steric properties make it an effective ligand in a multitude of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. This technical guide provides an in-depth overview of the core physical and chemical properties of **allyldiphenylphosphine**, detailed experimental protocols, and visualizations of its role in key catalytic cycles.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **allyldiphenylphosphine** are summarized in the table below, providing a comprehensive overview for its application in research and development.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>15</sub> P	[1]
Molecular Weight	226.25 g/mol	[2]
Appearance	Liquid	[2]
Boiling Point	194-200 °C at 15 mmHg	[2]
Density	1.049 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.619	[2]
Solubility	Soluble in most organic solvents. Insoluble in water.	
CAS Number	2741-38-0	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **allyldiphenylphosphine**. The following table summarizes key spectroscopic data.

Spectroscopy	Data	Reference
<sup>1</sup> H NMR	In C <sub>6</sub> D <sub>6</sub> , broad peaks are observed at $\delta$ H = 5.68 (m, 1H, -CH=CH <sub>2</sub> ), 4.82 (m, 2H, -CH=CH <sub>2</sub> ), and 2.79 (br, 2H, P-CH <sub>2</sub> -) ppm, indicative of phosphine coordination to a Ni(0) center without alkene engagement. The aromatic protons appear as multiplets in the range of $\delta$ H = 7.12–7.38 ppm.	[3]
<sup>13</sup> C NMR	The chemical shifts for the carbon atoms in allyldiphenylphosphine are influenced by the phosphorus atom. Typical shifts for the allyl group are expected in the alkene and aliphatic regions. The phenyl carbons will appear in the aromatic region, with the ipso-carbon showing coupling to the phosphorus atom.	[4]
<sup>31</sup> P NMR	The <sup>31</sup> P NMR chemical shift for free allyldiphenylphosphine is approximately -16.1 ppm. Upon coordination to a metal center, such as in [Ni(PPh <sub>2</sub> Allyl) <sub>x</sub> ], the chemical shift can change significantly, with broad resonances appearing at $\delta$ P = 18.8 and -1.7 ppm.	[3]

## IR Spectroscopy

The IR spectrum of allyldiphenylphosphine will exhibit characteristic bands for the C-H stretching of the phenyl and allyl groups, C=C stretching of the allyl group, and P-C stretching. Aromatic C-H stretching vibrations are typically observed around 3000-3100  $\text{cm}^{-1}$ . The C=C stretching of the allyl group is expected in the region of 1630-1640  $\text{cm}^{-1}$ . The P-Ph stretching vibration often appears around 1090-1100  $\text{cm}^{-1}$ . [5][6]

## Mass Spectrometry

The electron ionization (EI) mass spectrum will show a molecular ion peak ( $M^+$ ) at  $m/z$  = 226. Fragmentation patterns would likely involve the loss of the allyl group ( $\text{C}_3\text{H}_5$ , 41 u) or phenyl groups ( $\text{C}_6\text{H}_5$ , 77 u). [7]

## Experimental Protocols

### Synthesis of Allyldiphenylphosphine

A common and effective method for the synthesis of **allyldiphenylphosphine** involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with chlorodiphenylphosphine.

Materials:

- Magnesium turnings
- Allyl bromide

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Chlorodiphenylphosphine
- Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)

#### Procedure:

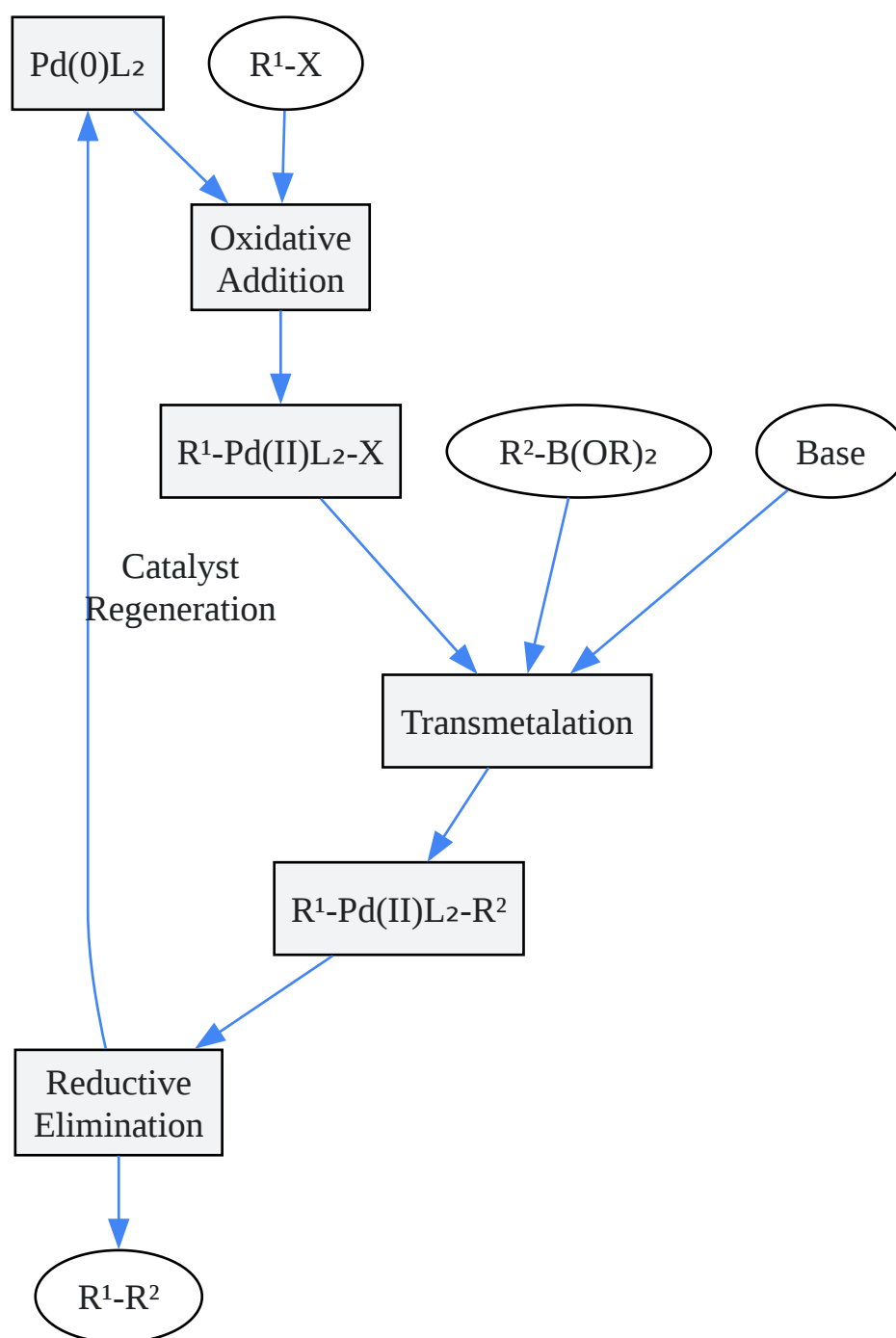
- **Preparation of Allylmagnesium Bromide:** In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with stirring. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The reaction mixture is stirred until the magnesium is consumed. It is crucial to maintain the reaction temperature below 0°C to minimize the formation of 1,5-hexadiene as a byproduct[8].
- **Reaction with Chlorodiphenylphosphine:** The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added dropwise to the stirred solution of allylmagnesium bromide. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- **Workup:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield **allyldiphenylphosphine** as a colorless liquid.

## Reactivity and Applications in Catalysis

**Allyldiphenylphosphine** is predominantly utilized as a monodentate phosphine ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties are crucial for the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

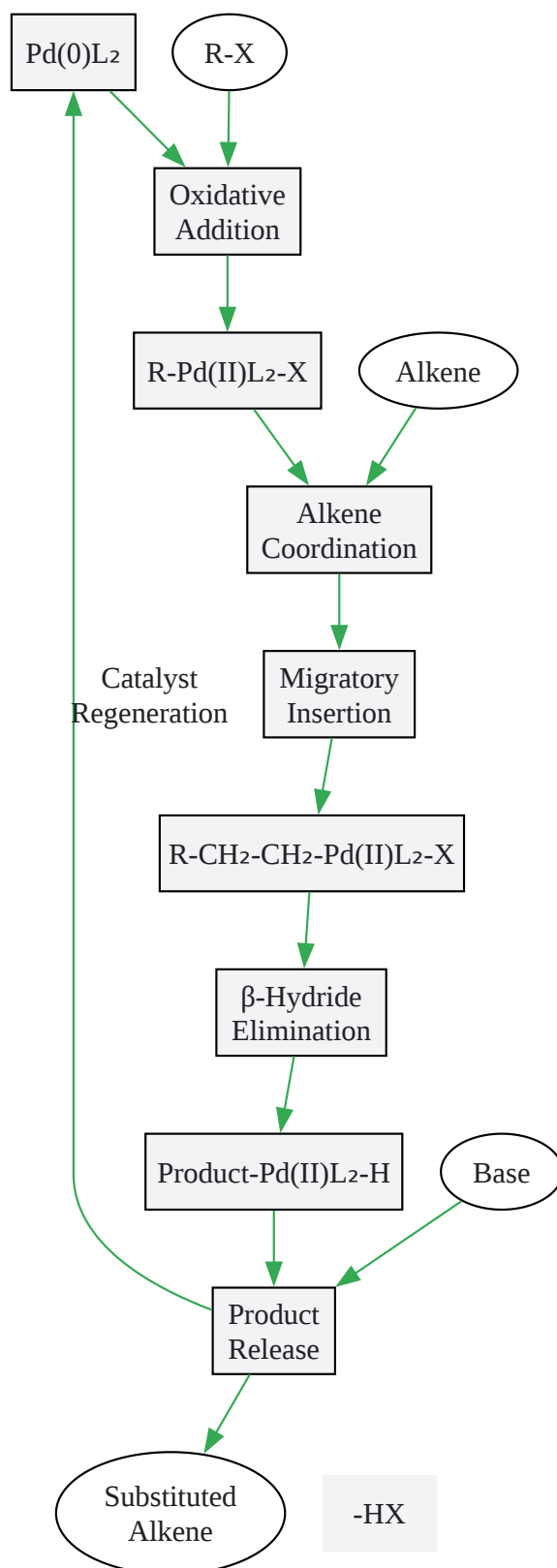
## Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in key palladium-catalyzed cross-coupling reactions where **allyldiphenylphosphine** (represented as L) serves as a ligand.



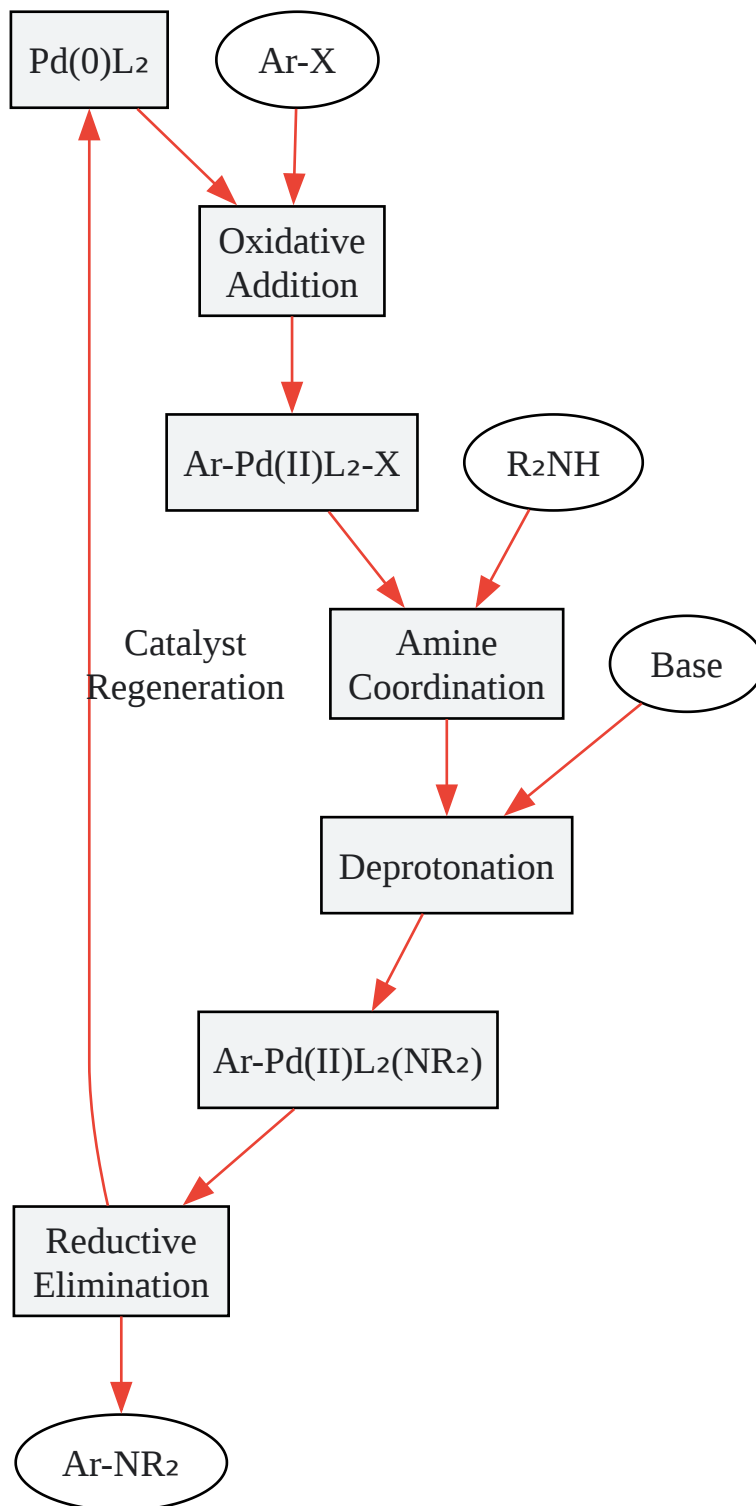
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.



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Catalytic cycle of the Heck reaction.



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Catalytic cycle of the Buchwald-Hartwig amination.



## Conclusion

**Allyldiphenylphosphine** is a valuable and versatile phosphine ligand with well-defined physical and chemical properties. Its primary application lies in its ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis and drug development. This guide provides a foundational understanding of its properties, synthesis, and catalytic applications, serving as a valuable resource for researchers and scientists in the field.

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